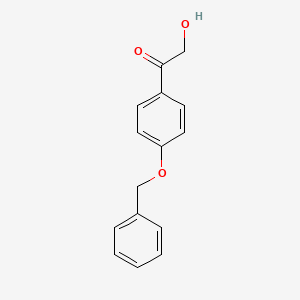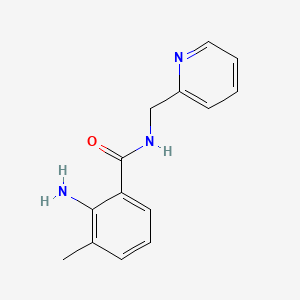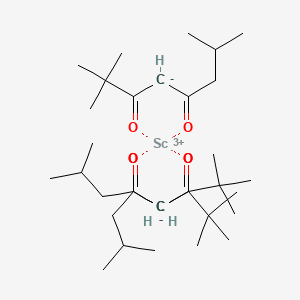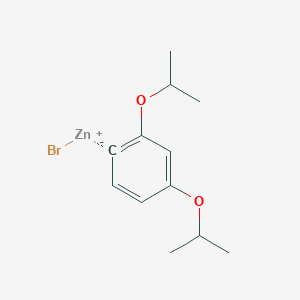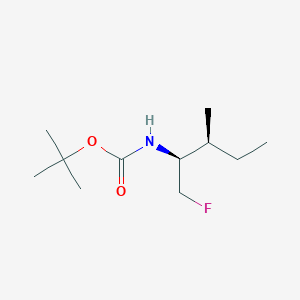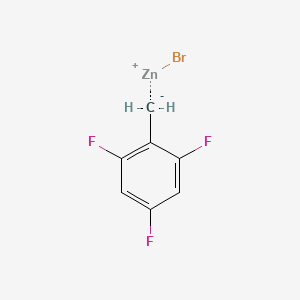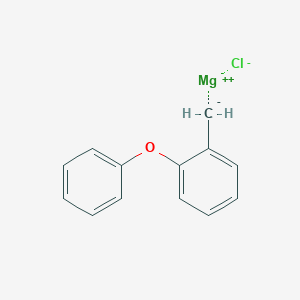
(2-PhenoxybenZyl)magnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-PhenoxybenZyl)magnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a (2-phenoxybenZyl) group and a chloride ion. It is typically used in various chemical reactions, including nucleophilic addition and substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-PhenoxybenZyl)magnesium chloride can be synthesized through the reaction of (2-phenoxybenZyl) chloride with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
(2-PhenoxybenZyl) chloride+Mg→(2-PhenoxybenZyl)magnesium chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-PhenoxybenZyl)magnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in nucleophilic substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Hydrocarbons: Formed from reduction reactions.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-PhenoxybenZyl)magnesium chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Used in the preparation of polymers and other advanced materials.
Biochemistry: Used in the study of enzyme mechanisms and metabolic pathways.
Mécanisme D'action
The mechanism of action of (2-PhenoxybenZyl)magnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium chloride
- Benzylmagnesium chloride
- (2-MethoxybenZyl)magnesium chloride
Uniqueness
(2-PhenoxybenZyl)magnesium chloride is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, where specific reactivity patterns are required.
Propriétés
Formule moléculaire |
C13H11ClMgO |
|---|---|
Poids moléculaire |
242.98 g/mol |
Nom IUPAC |
magnesium;1-methanidyl-2-phenoxybenzene;chloride |
InChI |
InChI=1S/C13H11O.ClH.Mg/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
WCHVXXOWVQZNGW-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=CC=C1OC2=CC=CC=C2.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


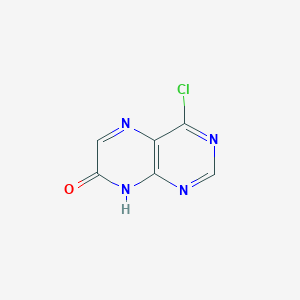

![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
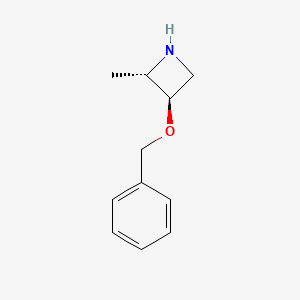

![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
